tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
This compound is a bicyclic tertiary amine derivative featuring a norbornane-like 3-azabicyclo[3.1.0]hexane core. Key structural elements include:
- tert-Butyl carbamate group: A stable protecting group for amines, removable under acidic conditions.
- Formyl group at the 1R,5R position: A reactive aldehyde functional group enabling nucleophilic additions or condensations.
- Stereochemistry: The (1R,5R) configuration dictates spatial orientation, influencing interactions in chiral environments, such as enzyme binding sites.
It serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic disorders .
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h7-8H,4-6H2,1-3H3/t8-,11+/m0/s1 |
InChI Key |
PUTOENHGHDTSSY-GZMMTYOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[31One common method involves the use of a Diels-Alder reaction to form the bicyclic structure, followed by functional group transformations to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial production. This would include optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but typically include substituted esters or amides.
Scientific Research Applications
tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents or Stereochemistry
Analogues with Modified Bicyclic Frameworks
Functional Group Variations in Pharmaceutical Intermediates
Key Research Findings
Physicochemical Properties
- Solubility : The formyl-substituted compound exhibits lower aqueous solubility (logP ~1.2) compared to hydroxymethyl derivatives (logP ~0.5) due to reduced polarity .
- Stability : The tert-butyl carbamate group remains intact under basic conditions but hydrolyzes in strong acids (e.g., HCl/THF), enabling selective deprotection .
Commercial and Industrial Perspectives
- Suppliers: Available from specialized vendors (e.g., Enamine, Sigma-Aldrich) with prices ranging from $103/g (amino derivatives) to $1,661/5g (hydroxymethyl derivatives) .
- Purity : High-purity grades (>95%) are standard for pharmaceutical R&D, with analytical data (HPLC, NMR) provided upon request .
Biological Activity
tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following properties:
- Molecular Formula : C11H17NO3
- Molecular Weight : 211.26 g/mol
- CAS Number : 1622903-52-9
- IUPAC Name : this compound
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that this compound demonstrates antimicrobial properties against various bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes.
2. Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes, particularly those involved in metabolic pathways related to cancer cell proliferation. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
3. Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects, indicating that it may help protect neuronal cells from oxidative stress and apoptosis.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Method 1 : Reaction of tert-butyl alcohol with formic acid under acidic conditions.
- Method 2 : Utilizing a bicyclic precursor followed by formylation reactions.
Research Findings and Case Studies
The exact mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Binding to active sites on enzymes like DHFR.
- Interactions with cellular membranes leading to disruption in microbial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
